Propenyl vs Alkynyl Linker: nAChR Binding Mode
The target compound employs a propenyl (CH=CH-CH2) linker between the pyridine ring and cyclohexane carboxylic acid. In contrast, the clinical candidate Altinicline (SIB-1508Y) substitutes the pyridine 5-position with a small, rigid ethynyl group (5-ethynyl) [1]. The propenyl tether in the target compound introduces substantially greater conformational flexibility and extends the molecule further into the receptor's extracellular vestibule. Studies of related nAChR ligands demonstrate that even minor changes in linker geometry can alter agonist versus antagonist behavior and subtype selectivity profiles, though direct quantitative binding data for this specific compound are not publicly available [2].
| Evidence Dimension | Linker type and conformational flexibility |
|---|---|
| Target Compound Data | Propenyl linker (C=C-C single bond rotation possible) |
| Comparator Or Baseline | Altinicline: Ethynyl linker (C≡C, rigid linear geometry) |
| Quantified Difference | Qualitative difference in conformational ensemble |
| Conditions | Structural comparison based on published SMILES and chemical structures |
Why This Matters
Researchers studying nAChR subtype selectivity should not assume that Altinicline's α4β2 selectivity profile translates to this extended propenyl-tethered analog.
- [1] IIAB. (n.d.). Altinicline (SIB-1508Y, SIB-1765F) Drug Profile. View Source
- [2] Abreo, M. A., Lin, N. H., Garvey, D. S., Gunn, D. E., Hettinger, A. M., Wasicak, J. T., Pavlik, P. A., Martin, Y. C., Donnelly-Roberts, D. L., Anderson, D. J., Sullivan, J. P., Williams, M., Arneric, S. P., & Holladay, M. W. (1996). Novel 3-Pyridyl ethers with subnanomolar affinity for central neuronal nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 39(4), 817–825. View Source
